molecular formula C11H10F2O B1425689 6,6-difluoro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one CAS No. 874279-88-6

6,6-difluoro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one

Cat. No.: B1425689
CAS No.: 874279-88-6
M. Wt: 196.19 g/mol
InChI Key: XKIOHCHHAWSCTB-UHFFFAOYSA-N
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Description

Nomenclature and Structural Identity

6,6-Difluoro-6,7,8,9-tetrahydro-5H-benzoannulen-5-one possesses the molecular formula C₁₁H₁₀F₂O and a molecular weight of 196.19 grams per mole. The compound is registered under Chemical Abstracts Service number 874279-88-6, providing a unique identifier for this specific molecular structure. The systematic name reflects the International Union of Pure and Applied Chemistry nomenclature standards, clearly indicating the position of functional groups and the degree of saturation within the ring system.

The structural framework consists of a seven-membered annulene ring fused to a benzene ring, with the ketone functionality located at the 5-position and two fluorine atoms positioned geminally at the 6-carbon. The tetrahydro designation indicates that four hydrogen atoms have been added across the annulene ring, creating a partially saturated bicyclic system. This particular arrangement creates a distinctive molecular geometry that influences both the compound's chemical reactivity and physical properties.

The compound exists as part of a broader family of benzoannulen derivatives, each distinguished by their specific substitution patterns and degrees of saturation. Alternative nomenclature systems may refer to this compound as 6,6-difluoro-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-one, emphasizing the cycloheptene nature of the seven-membered ring component. The precise positioning of the fluorine atoms at the 6-position creates a unique electronic environment that significantly affects the compound's overall properties and reactivity profile.

Historical Context of Benzoannulen Chemistry

The development of benzoannulen chemistry traces its origins to the early investigations of polycyclic aromatic systems and the quest to understand the relationship between molecular structure and stability. Benzoannulene compounds represent a class of fused ring systems that combine the aromatic character of benzene with the larger ring systems of annulenes, creating molecules with unique electronic properties and synthetic utility.

Early research in this field focused on understanding the fundamental principles governing the synthesis and stability of medium-sized ring systems fused to aromatic rings. The challenges associated with forming seven-membered rings, particularly when incorporated into polycyclic frameworks, required the development of specialized synthetic methodologies and reaction conditions. These investigations laid the groundwork for modern approaches to constructing complex polycyclic architectures.

The introduction of fluorine substituents into benzoannulen systems represents a more recent development in this field, driven by the growing recognition of fluorine's unique effects on molecular properties. Fluorinated benzoannulenes have emerged as important synthetic targets due to their potential applications in medicinal chemistry and materials science. The specific case of 6,6-difluoro substitution reflects the ongoing interest in understanding how geminal difluoro groups influence the electronic structure and reactivity of polycyclic systems.

Research into benzoannulen chemistry has been significantly advanced by improvements in synthetic methodology, spectroscopic characterization techniques, and computational modeling approaches. These developments have enabled chemists to access increasingly complex benzoannulen derivatives and to understand their structure-property relationships with unprecedented detail. The field continues to evolve as new synthetic strategies and applications are discovered.

Significance in Fluorinated Organic Chemistry

The incorporation of fluorine atoms into organic molecules represents one of the most important developments in modern synthetic chemistry, with fluorinated compounds playing crucial roles in pharmaceuticals, agrochemicals, and materials science. 6,6-Difluoro-6,7,8,9-tetrahydro-5H-benzoannulen-5-one exemplifies the sophisticated approaches now available for introducing fluorine into complex polycyclic frameworks.

Geminal difluoro substitution, as observed in this compound, creates unique electronic effects that can significantly alter molecular properties compared to non-fluorinated analogs. The high electronegativity of fluorine atoms and their small size allows for minimal steric disruption while maximizing electronic perturbation. This combination makes geminal difluoro groups particularly valuable for fine-tuning molecular properties without dramatically altering overall molecular shape.

The positioning of the difluoro substituent at the 6-position in this benzoannulen system creates a distinctive electronic environment that influences both the aromatic and aliphatic portions of the molecule. The electron-withdrawing nature of the fluorine atoms affects the electron density distribution throughout the conjugated system, potentially altering reactivity patterns and molecular recognition properties. These effects make fluorinated benzoannulenes valuable probes for understanding electronic effects in polycyclic systems.

Current research in fluorinated organic chemistry increasingly focuses on developing efficient methods for introducing fluorine into complex molecular architectures. The synthesis and study of compounds like 6,6-difluoro-6,7,8,9-tetrahydro-5H-benzoannulen-5-one contribute to this broader understanding and provide valuable insights into the design of next-generation fluorinated molecules. The compound serves as a model system for investigating the interplay between fluorine substitution and polycyclic aromatic character.

Overview of Benzoannulen Systems

Benzoannulen systems represent a fascinating class of polycyclic compounds that bridge the gap between simple aromatic molecules and more complex polycyclic architectures. These systems consist of a benzene ring fused to an annulene ring of varying size, creating molecules with unique electronic and geometric properties that differ significantly from their individual ring components.

The seven-membered annulene component in benzoannulene systems introduces particular structural and electronic characteristics that influence the overall molecular behavior. Unlike smaller ring systems, seven-membered rings possess sufficient flexibility to adopt various conformations while maintaining reasonable stability. This conformational flexibility, combined with the aromatic character of the fused benzene ring, creates a dynamic molecular system with interesting chemical properties.

The electronic structure of benzoannulen systems reflects the complex interplay between the aromatic benzene ring and the larger annulene component. The degree of aromatic character throughout the entire system depends on various factors including ring size, substitution patterns, and conformational preferences. In the case of tetrahydro derivatives like 6,6-difluoro-6,7,8,9-tetrahydro-5H-benzoannulen-5-one, the partial saturation of the annulene ring creates a hybrid system with both aromatic and aliphatic character.

The synthetic accessibility and chemical reactivity of benzoannulen systems make them valuable building blocks for constructing more complex molecular architectures. The presence of multiple reactive sites, including the aromatic ring, the annulene double bonds (where present), and various substituents, provides numerous opportunities for further functionalization. This versatility has made benzoannulen systems important intermediates in natural product synthesis and drug discovery programs.

Relationship to Benzotropones and Tropolones

The relationship between benzoannulen systems and benzotropone or tropolone structures represents an important connection in polycyclic aromatic chemistry, highlighting the diverse ways in which seven-membered rings can be incorporated into extended aromatic systems. While structurally distinct, these compound classes share common features that provide insights into the behavior of seven-membered aromatic and quasi-aromatic systems.

Benzotropones consist of a tropone ring fused to a benzene ring, creating a bicyclic system where the seven-membered ring maintains its aromatic character through a 6-π electron system. This differs from the benzoannulen systems, where the seven-membered ring typically exhibits less aromatic character and greater conformational flexibility. The comparison between these systems helps illuminate the factors that govern aromaticity and stability in medium-sized ring systems.

Tropolones represent another important class of seven-membered aromatic compounds, characterized by the presence of both a ketone and a hydroxyl group that can engage in tautomeric equilibria. The electronic structure of tropolones, with their delocalized π-electron system, provides a useful reference point for understanding the electronic properties of related seven-membered ring systems. The principles governing tropolone chemistry can often be applied to understanding the reactivity patterns of benzoannulen derivatives.

The ketone functionality present in 6,6-difluoro-6,7,8,9-tetrahydro-5H-benzoannulen-5-one creates some structural similarity to tropone systems, particularly in terms of the electron-withdrawing character of the carbonyl group. However, the partial saturation of the annulene ring and the presence of the geminal difluoro substitution create a unique electronic environment that distinguishes this compound from classical tropone or tropolone systems. Understanding these relationships provides valuable insights into the design and synthesis of novel polycyclic compounds with tailored properties.

Property 6,6-Difluoro-6,7,8,9-tetrahydro-5H-benzoannulen-5-one Related Benzotropones Related Tropolones
Ring System Partially saturated benzoannulen Fully aromatic benzotropone Aromatic tropolone
Electron Count Non-aromatic seven-membered ring 6-π electron seven-membered ring 6-π electron seven-membered ring
Ketone Position 5-position 2-position (tropone numbering) 2-position with adjacent hydroxyl
Fluorine Substitution Geminal difluoro at 6-position Typically absent Typically absent
Aromatic Character Localized to benzene ring Extended aromatic system Extended aromatic system

Properties

IUPAC Name

6,6-difluoro-8,9-dihydro-7H-benzo[7]annulen-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F2O/c12-11(13)7-3-5-8-4-1-2-6-9(8)10(11)14/h1-2,4,6H,3,5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKIOHCHHAWSCTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2C(=O)C(C1)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701195718
Record name 6,6-Difluoro-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701195718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874279-88-6
Record name 6,6-Difluoro-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=874279-88-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6,6-Difluoro-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701195718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of the Benzoannulen-5-one Core

The benzoannulen-5-one scaffold can be synthesized by:

For example, a reported method for related analogs involves:

Step Reagents/Conditions Description
1 Starting ketone (e.g., 6,7,8,9-tetrahydro-5H-benzoannulen-5-one) Core scaffold
2 Pd-catalyzed coupling with styrene derivatives in DMF at elevated temperature Ring functionalization
3 Claisen–Schmidt condensation with glyoxylic acid Formation of α,β-unsaturated ketones
4 Luche reduction (CeCl3·7H2O, NaBH4) Selective reduction to allyl alcohols

This sequence is adapted from synthetic routes for NCS-382 analogs, which share structural motifs with the target compound.

Alternative Routes and Considerations

  • Reduction of fluorinated ketones: Starting from 6,6-difluoro-5H-benzoannulen-5-one, reduction with NaBH4 or LiAlH4 can yield fluorinated alcohols, which can be further manipulated.
  • Scale-up synthesis: Cost-effective routes avoid expensive palladium catalysts by using alternative cross-coupling or condensation steps, as demonstrated for gram-scale synthesis of related analogs.

Summary Table of Preparation Methods

Step Reaction Type Reagents/Conditions Outcome Reference
1 Core scaffold synthesis Intramolecular cyclization or Pd-catalyzed coupling 6,7,8,9-tetrahydro-5H-benzoannulen-5-one
2 Halogenation (optional) I2 in THF, 0 °C Halogenated intermediate
3 Geminal difluorination Selectfluor, Ag2O, NaHCO3, acetone reflux 6,6-difluoro substitution
4 Reduction (if needed) NaBH4, CeCl3·7H2O Allyl alcohol derivatives
5 Purification Chromatography, recrystallization Pure target compound General practice

Research Findings and Analysis

  • Selectivity: Luche reduction is preferred for selective reduction of α,β-unsaturated ketones to allyl alcohols without affecting fluorinated centers.
  • Catalyst choice: Palladium catalysts are effective but costly; alternative routes avoid their use for scale-up.
  • Fluorination efficiency: Use of Selectfluor with silver oxide and bicarbonate in acetone provides efficient geminal difluorination under mild conditions.
  • Synthetic yield: Reported yields for similar steps range from moderate to high (50–85%), depending on reaction optimization.
  • Scalability: Multi-step syntheses have been demonstrated on gram scale for analogs, suggesting feasibility for 6,6-difluoro derivatives.

Chemical Reactions Analysis

6,6-difluoro-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one undergoes various chemical reactions, including:

Comparison with Similar Compounds

Table 1: Key Structural and Electronic Properties of Benzo[7]annulenone Derivatives

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties
6,6-Difluoro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one 6,6-difluoro C₁₁H₁₀F₂O 212.21 Enhanced metabolic stability; electron-withdrawing effects increase reactivity at the ketone
6,7,8,9-Tetrahydro-5H-benzo[7]annulen-5-one (Parent) None C₁₁H₁₂O 160.21 Baseline scaffold; lower polarity and reactivity compared to fluorinated analogs
2-Fluoro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one 2-fluoro C₁₁H₁₁FO 178.21 Monofluorination alters electronic density at the aromatic ring; moderate lipophilicity
3-Chloro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one 3-chloro C₁₁H₁₁ClO 194.66 Chlorine’s polarizability increases halogen bonding potential; lower stability than fluoro analogs
6-Methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ol 6-methyl, 5-hydroxy C₁₂H₁₆O₂ 192.25 Hydroxyl group introduces hydrogen bonding; methyl enhances steric hindrance
8,9-Dihydro-5H-5,9-methanobenzo[7]annulen-7(6H)-one Methano bridge at 5,9 C₁₂H₁₂O 172.22 Rigidified structure due to methano bridge; reduced conformational flexibility

Key Observations:

  • Fluorine vs. Chlorine : The difluoro derivative exhibits greater metabolic stability and resistance to nucleophilic attack compared to chloro-substituted analogs (e.g., 3-chloro derivative) due to fluorine’s strong C-F bond .
  • Positional Effects: Monofluorination at the 2-position (2-fluoro) results in distinct electronic modulation compared to 6,6-difluoro substitution, which impacts ketone reactivity and intermolecular interactions .
  • Ring Size Variations: The benzo[8]annulenone analog (e.g., 5,6,7,8,9,10-hexahydrobenzo[8]annulen-5-one) has an eight-membered ring, leading to increased ring strain and altered thermal stability compared to seven-membered derivatives .

Biological Activity

6,6-Difluoro-6,7,8,9-tetrahydro-5H-benzo annulen-5-one is a synthetic organic compound with the molecular formula C11H10F2O and a molecular weight of 196.19 g/mol. This compound is notable for its unique structure and potential biological activities. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The structural formula of 6,6-difluoro-6,7,8,9-tetrahydro-5H-benzo annulen-5-one includes two fluorine atoms that significantly influence its reactivity and biological interactions. The compound's synthesis typically involves fluorination of a benzoannulene derivative under controlled conditions. Its properties can be summarized as follows:

PropertyValue
Molecular FormulaC11H10F2O
Molecular Weight196.19 g/mol
CAS Number874279-88-6
IUPAC Name6,6-difluoro-8,9-dihydro-7H-benzoannulen-5-one

The biological activity of 6,6-difluoro-6,7,8,9-tetrahydro-5H-benzo annulen-5-one is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may exhibit dopaminergic activity similar to other substituted benzazepines. This activity can be assessed through various in vitro and in vivo assays.

Pharmacological Studies

  • Dopaminergic Activity : Research indicates that compounds with similar structures can act as agonists at central and peripheral dopamine receptors. For instance, studies involving substituted benzazepines have shown effects on renal blood flow and changes in vascular resistance in anesthetized models . The dopaminergic activity is often evaluated by measuring rotational effects in rodent models lesioned in the substantia nigra.
  • Potential Anticancer Activity : Some studies have explored the anticancer potential of related compounds through mechanisms that may involve apoptosis induction or cell cycle arrest. However, specific data on 6,6-difluoro-6,7,8,9-tetrahydro-5H-benzo annulen-5-one is limited.
  • Neuroprotective Effects : Given its structural similarities to known neuroprotective agents, there is potential for this compound to exhibit protective effects against neurodegenerative diseases. Further research is needed to elucidate these properties.

Case Studies

  • In Vitro Studies : In vitro assays have been conducted to evaluate the cytotoxicity of related compounds on various cancer cell lines. Results suggest that modifications in the structure significantly influence biological activity.
  • Animal Models : Studies using animal models have shown behavioral changes consistent with dopaminergic stimulation when administering compounds structurally related to 6,6-difluoro-6,7,8,9-tetrahydro-5H-benzo annulen-5-one.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6,6-difluoro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one?

  • Methodology :

  • Step 1 : Start with a benzo[7]annulene precursor (e.g., 5-oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulene-6-carboxylate derivatives) .
  • Step 2 : Fluorination using agents like diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®). Ensure regioselectivity by controlling reaction temperature (e.g., −78°C to room temperature) and solvent (e.g., anhydrous dichloromethane) .
  • Step 3 : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm structure via 1H^{1}\text{H}/19F^{19}\text{F} NMR .

Q. What safety protocols are critical when handling this compound?

  • Methodology :

  • Preventive Measures : Use fume hoods, wear nitrile gloves, and safety goggles. Avoid heat sources due to flammability risks .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Ventilate the area immediately .
  • Storage : Keep in airtight containers under nitrogen at −20°C to prevent degradation .

Advanced Research Questions

Q. How can regioselectivity in fluorination be optimized for this compound?

  • Methodology :

  • Electrophilic Fluorination : Use Selectfluor® in acetonitrile to target electron-rich positions. Monitor reaction progress via 19F^{19}\text{F} NMR .
  • Steric Control : Introduce bulky protecting groups (e.g., tert-butyldiphenylsilyl) to direct fluorine addition to less hindered positions .
  • Computational Modeling : Employ density functional theory (DFT) to predict transition states and optimize reaction pathways (e.g., Gaussian 16 with B3LYP/6-31G* basis set) .

Q. How do computational methods assist in predicting physicochemical properties?

  • Methodology :

  • LogP/Solubility : Use ACD/Labs Percepta Platform to estimate partition coefficients and aqueous solubility based on molecular descriptors .
  • Spectroscopic Predictions : Simulate 13C^{13}\text{C} NMR chemical shifts with Gaussian software, comparing results to experimental data to validate accuracy .
  • Crystal Structure : Perform X-ray diffraction studies (e.g., using Mercury software) or optimize geometry with ORCA 5.0 .

Q. How to resolve contradictions in reported reaction yields for fluorinated derivatives?

  • Methodology :

  • Reproducibility Checks : Replicate experiments under identical conditions (solvent purity, catalyst batch, temperature control) .
  • Byproduct Analysis : Use LC-MS to identify side products (e.g., over-fluorinated isomers) that may reduce yields .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6,6-difluoro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one
Reactant of Route 2
6,6-difluoro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.